3,3,6-Trimethylhepta-4,6-dienenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72335-23-0 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,3,6-trimethylhepta-4,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-6-10(3,4)7-8-11/h5-6H,1,7H2,2-4H3 |
InChI Key |
BINOZYMCPBMPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC(C)(C)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3,3,6 Trimethylhepta 4,6 Dienenitrile
Retrosynthetic Approaches to the 3,3,6-Trimethylhepta-4,6-dienenitrile Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.inias.ac.in For this compound, several disconnections can be considered.
A primary disconnection can be made at the C2-C3 bond, adjacent to the nitrile group. This suggests a precursor that could be an α,β-unsaturated aldehyde or ketone, which can then be converted to the nitrile. This approach simplifies the target molecule into two smaller fragments. Another key disconnection is at the C4-C5 double bond, which is part of the conjugated diene system. This could lead to precursors that can be coupled using olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. youtube.comyoutube.com
Furthermore, a disconnection of the nitrile group itself through functional group interconversion (FGI) is a logical step. lkouniv.ac.inias.ac.in This would lead back to a corresponding carboxylic acid, ester, or aldehyde, which can be synthesized and then converted to the nitrile in a later step.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 |
|---|---|---|
| This compound | 3,3,6-Trimethylhepta-4,6-dienal | Ammonia and an oxidizing agent |
| 3,3,6-Trimethylhepta-4,6-dienal | 3,3-Dimethylbut-1-enal | 3-Methylbut-2-en-1-yl phosphonium (B103445) salt (for Wittig reaction) |
Targeted Synthesis of the Dienitrile Functional Group
The synthesis of the dienitrile functional group in this compound requires the strategic introduction of the nitrile and the construction of the branched heptadiene framework.
Strategies for Nitrile Introduction
Several methods are available for the introduction of a nitrile group into an organic molecule. For the target compound, which is an α,β-unsaturated nitrile, a common approach is the condensation of an aldehyde or ketone with an activated acetonitrile (B52724) derivative. acs.org
Another powerful method is the hydrocyanation of an alkyne or a conjugated system. In the context of this compound, a precursor with a terminal alkyne at the C1-C2 position could undergo hydrocyanation to introduce the nitrile group directly.
Additionally, the dehydration of an amide or an oxime derived from a corresponding aldehyde (3,3,6-trimethylhepta-4,6-dienal) is a classic and effective method for nitrile synthesis.
Construction of the Branched Heptadiene Framework
The construction of the conjugated diene with its specific trimethyl substitution pattern is a key challenge. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon double bonds. organic-chemistry.org For instance, a Suzuki or Stille coupling could be employed to connect two vinyl fragments.
Olefin metathesis is another modern and efficient method for the formation of dienes. organic-chemistry.org A potential route could involve the cross-metathesis of two simpler alkenes to form the desired diene system.
Elimination reactions from appropriately functionalized precursors, such as diols or dihalides, can also lead to the formation of conjugated dienes. organic-chemistry.org The regioselectivity of these eliminations would be crucial to ensure the formation of the desired 4,6-diene.
Stereoselective and Enantioselective Synthesis Strategies for Branched Dienitriles
Given the presence of a chiral center at C3 (if one of the methyl groups were replaced by another substituent) and the potential for stereoisomerism in the diene, stereoselective and enantioselective synthetic methods are highly relevant.
Catalytic Asymmetric Methods, e.g., hydroamination strategies with relevance to dienes
Catalytic asymmetric hydroamination of dienes offers a route to chiral amines, which can be precursors to chiral nitriles. organic-chemistry.orgacs.org While not a direct route to the nitrile, the resulting chiral amine can be converted to the nitrile via oxidation. Gold-catalyzed hydroamination of 1,3-dienes has been shown to be effective. organic-chemistry.org Asymmetric diamination of conjugated dienes has also been achieved with copper catalysts, providing access to vicinal diamines that could be further functionalized. nih.govacs.orgnih.gov
More directly, the asymmetric hydrocyanation of a diene precursor could install the nitrile group and set a stereocenter in a single step. This approach has been successfully applied to various dienes, often with high enantioselectivity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. acs.org In the synthesis of this compound, a chiral auxiliary could be employed to control the formation of a stereocenter, particularly if a quaternary carbon with four different substituents were present at the C3 position. nih.govnih.gov
For instance, an Evans auxiliary could be used to direct the alkylation of a precursor to establish a chiral center with high diastereoselectivity. acs.org The auxiliary can then be cleaved to reveal the desired enantiomerically enriched product. The construction of acyclic quaternary carbon stereocenters, which is structurally related to the 3,3-dimethyl group, is a known challenge where chiral auxiliaries have proven effective. nih.gov
Green Chemistry Approaches to Dienitrile Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. In the context of dienitrile synthesis, several green chemistry approaches can be considered to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One of the primary goals of green chemistry is to maximize atom economy, which involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are central to achieving high atom economy as they often proceed with high selectivity and minimize the formation of byproducts. For the synthesis of unsaturated nitriles, the use of heterogeneous catalysts can offer advantages in terms of easy separation from the reaction mixture and potential for recycling, thereby reducing waste.
The use of safer solvents is another cornerstone of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids (like CO₂), and ionic liquids. For nitrile synthesis, conducting reactions in aqueous media, where possible, can significantly reduce the environmental impact. acs.org
Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can contribute to a greener process. This approach reduces solvent usage, energy consumption, and waste generation. For instance, a one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles from readily available olefins. acs.org
The following table summarizes some green chemistry strategies applicable to the synthesis of unsaturated nitriles:
| Green Chemistry Principle | Application in Unsaturated Nitrile Synthesis |
| Catalysis | Utilization of reusable heterogeneous catalysts to improve atom economy and reduce waste. |
| Safer Solvents | Replacement of volatile organic solvents with water, supercritical CO₂, or ionic liquids. |
| One-Pot Synthesis | Combining multiple reaction steps into a single process to minimize solvent and energy use. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials to reduce reliance on fossil fuels. |
By incorporating these green chemistry principles, the synthesis of dienitriles, including this compound, can be made more sustainable and environmentally friendly.
Investigation of Reaction Mechanisms Involving 3,3,6 Trimethylhepta 4,6 Dienenitrile
Mechanistic Pathways of Diene Reactivity in 3,3,6-Trimethylhepta-4,6-dienenitrile
The conjugated diene system in this compound is the primary site for several addition reactions. The presence of methyl groups influences the electron density and steric accessibility of the diene, which in turn affects its reactivity.
The most prominent cycloaddition reaction for conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. unacademy.comwikipedia.orgbyjus.comnih.gov In this reaction, the diene reacts with a dienophile, which is typically an alkene or alkyne with electron-withdrawing groups. organic-chemistry.org The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgbyjus.comaskthenerd.com
For this compound, the diene must adopt an s-cis conformation for the reaction to occur. The methyl groups on the diene are electron-donating, which can increase the rate of reaction with electron-poor dienophiles. askthenerd.com The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. vanderbilt.edu
Table 1: Predicted Diels-Alder Adducts with Various Dienophiles
| Dienophile | Predicted Product |
| Maleic anhydride | A substituted cyclohexene (B86901) anhydride |
| Acrylonitrile | A substituted cyclohexene with a nitrile group |
| Methyl acrylate | A substituted cyclohexene with a methyl ester group |
This table presents theoretical products based on the general mechanism of the Diels-Alder reaction.
Conjugated dienes readily undergo electrophilic addition reactions. lumenlearning.comunizin.orgpharmaguideline.com The reaction of this compound with an electrophile, such as a hydrogen halide (HX), is expected to proceed through a resonance-stabilized allylic carbocation intermediate. fiveable.melibretexts.orglibretexts.org This intermediate can be attacked by the nucleophile at two different positions, leading to a mixture of 1,2- and 1,4-addition products. unizin.orgmasterorganicchemistry.comchemistrysteps.com
The initial protonation of the diene will occur at the terminal carbon (C7) to form the most stable carbocation, which is both tertiary and allylic. The subsequent attack of the nucleophile (X⁻) at C6 would result in the 1,2-adduct, while attack at C4 would yield the 1,4-adduct. The ratio of these products is often dependent on reaction conditions such as temperature. lumenlearning.comchemistrysteps.com At lower temperatures, the 1,2-adduct is typically favored (kinetic control), whereas at higher temperatures, the more stable 1,4-adduct tends to be the major product (thermodynamic control). fiveable.mechemistrysteps.comyoutube.com
Nucleophilic addition to the diene system is less common as dienes are electron-rich. However, if the diene is part of a system with strong electron-withdrawing groups, nucleophilic attack can be facilitated. In the case of this compound, the nitrile group is not directly conjugated with the diene, so significant activation towards nucleophilic attack on the diene is not expected.
Table 2: Potential Products of Electrophilic Addition of HBr
| Type of Addition | Product Name |
| 1,2-Addition | 7-Bromo-3,3,6-trimethylhepta-4-enenitrile |
| 1,4-Addition | 5-Bromo-3,3,6-trimethylhepta-6-enenitrile |
This table shows the predicted regioisomeric products from the addition of HBr, based on the general mechanism of electrophilic addition to conjugated dienes.
Transformations of the Nitrile Functionality in the Context of a Dienyl System
The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations. wikipedia.orgresearchgate.net Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom after protonation or complexation. fiveable.me
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgfiveable.me
Hydrolysis: Nitriles can be hydrolyzed in the presence of acid or base to form carboxylic acids or carboxylate salts, respectively. chemistrysteps.comchemistrysteps.comopenstax.org The reaction proceeds through an amide intermediate. chemistrysteps.comopenstax.org
Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon to form an imine anion intermediate. libretexts.orgucalgary.ca Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgucalgary.ca This reaction is a useful method for carbon-carbon bond formation.
The nitrile group can be reduced to a primary amine. libretexts.org
Reduction to Amines: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (R-CH₂NH₂). openstax.orglibretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.org
Selective Reduction: In a molecule containing both a diene and a nitrile, selective reduction can be a challenge. Catalytic hydrogenation might reduce both functional groups. wikipedia.org However, specific reagents can be employed for the selective reduction of one group over the other. For example, sodium borohydride (B1222165) in the presence of certain additives has been used for the selective reduction of α,β-unsaturated nitriles to saturated nitriles. tandfonline.com While the nitrile in this compound is not α,β-unsaturated, careful selection of reagents would be necessary to achieve selective reduction of either the diene or the nitrile. Some copper-catalyzed hydrosilylation methods have shown high efficiency for the conjugate reduction of α,β-unsaturated nitriles. rsc.orgorganic-chemistry.org
Table 3: Predicted Products of Nitrile Group Transformations
| Reagent(s) | Product Functional Group |
| H₃O⁺, heat | Carboxylic acid |
| 1. RMgX, 2. H₃O⁺ | Ketone |
| 1. LiAlH₄, 2. H₂O | Primary amine |
This table outlines the expected functional group transformations of the nitrile moiety under different reaction conditions.
Rearrangement Reactions Involving the this compound Skeleton
Molecules containing 1,5-diene systems can potentially undergo sigmatropic rearrangements, such as the Cope rearrangement, upon heating. youtube.com This is a concerted reaction that proceeds through a cyclic transition state. youtube.com For this compound, a libretexts.orglibretexts.org-sigmatropic rearrangement would require the formation of a six-membered transition state, which is sterically hindered by the gem-dimethyl group at the 3-position. Therefore, a classical Cope rearrangement is unlikely.
Other types of rearrangements, such as acid-catalyzed rearrangements of the diene system, could occur, potentially leading to isomerization of the double bonds to form a more stable conjugated system if possible. mdpi.com However, the existing 4,6-diene is already conjugated. Radical-induced cyclization or rearrangement reactions are also a possibility under specific conditions. mdpi.com Without experimental data, these potential rearrangement pathways remain speculative.
Elucidation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics is fundamental to understanding the behavior of a chemical compound in various transformations. For a hypothetical reaction involving this compound, a thorough investigation would be required to determine the rate at which the reaction proceeds and the extent to which it will favor products over reactants under specific conditions.
Reaction Kinetics:
The kinetics of a reaction involving this compound would be influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. The rate law for a given reaction would need to be determined experimentally by monitoring the change in concentration of reactants or products over time.
Key kinetic parameters that would be the focus of such a study include:
Rate Constant (k): This proportionality constant in the rate equation is a crucial measure of reaction speed at a given temperature.
Reaction Order: This indicates how the rate of the reaction is affected by the concentration of each reactant.
Activation Energy (Ea): This is the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the rate constant, often through the Arrhenius equation.
A hypothetical data table for a kinetic study might look as follows, though the values are purely illustrative due to the lack of real-world data.
| Experimental Run | Initial [this compound] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | Value |
| 2 | 0.20 | 0.10 | Value |
| 3 | 0.10 | 0.20 | Value |
Thermodynamics:
The thermodynamics of a reaction involving this compound would dictate the spontaneity and equilibrium position of the process. The key thermodynamic parameters to be determined would be:
Enthalpy Change (ΔH): This represents the heat absorbed or released during the reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.
Entropy Change (ΔS): This measures the change in disorder or randomness of the system.
Gibbs Free Energy Change (ΔG): This parameter, calculated from ΔH and ΔS, determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
These thermodynamic values would be crucial for predicting the feasibility of a reaction and for optimizing reaction conditions to maximize product yield.
A summary of the thermodynamic parameters for a hypothetical reaction could be presented as follows:
| Thermodynamic Parameter | Symbol | Significance | Hypothetical Value |
| Enthalpy Change | ΔH | Heat of reaction | Value (kJ/mol) |
| Entropy Change | ΔS | Change in disorder | Value (J/mol·K) |
| Gibbs Free Energy Change | ΔG | Spontaneity of reaction | Value (kJ/mol) |
In the absence of experimental data, computational chemistry could serve as a powerful tool to estimate these kinetic and thermodynamic parameters for reactions involving this compound. Quantum mechanical calculations could model the reaction pathways and provide insights into the transition state structures and energies, thereby predicting activation energies and reaction enthalpies.
Future experimental research is essential to build upon this theoretical framework and to fully characterize the chemical behavior of this compound. Such studies would not only contribute to the fundamental understanding of this specific molecule but also to the broader field of organic chemistry.
Advanced Characterization Methodologies for 3,3,6 Trimethylhepta 4,6 Dienenitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
Analysis of the ¹H NMR spectrum of 3,3,6-Trimethylhepta-4,6-dienenitrile would provide crucial information about the electronic environment of the protons and their connectivity. The chemical shifts (δ) would indicate the type of proton (alkenyl, allylic, alkyl), while the coupling constants (J) would reveal the dihedral angles between neighboring protons, aiding in the assignment of the geometry of the double bonds.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H4 | |||
| H5 | |||
| H7 (CH₃) | |||
| H2 (CH₂) | |||
| C3-(CH₃)₂ | |||
| C6-CH₃ |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CN) | |
| C2 | |
| C3 | |
| C4 | |
| C5 | |
| C6 | |
| C7 | |
| C3-(CH₃)₂ | |
| C6-CH₃ |
Note: The data in the tables above is predictive and would need to be confirmed by experimental results.
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule and confirming the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton to its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry around the double bonds (E/Z isomerism).
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
HRMS would be employed to determine the exact molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. By analyzing the fragmentation pattern observed in the mass spectrum, it is possible to deduce the structure of the molecule as different fragments correspond to the loss of specific parts of the parent ion. This analysis provides corroborating evidence for the structure determined by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of characteristic absorption bands would confirm the existence of specific functional groups. For this compound, the key vibrational modes would include:
C≡N stretch: A sharp, intense band in the region of 2260-2240 cm⁻¹ in the IR spectrum would be indicative of the nitrile group.
C=C stretch: Bands in the 1680-1600 cm⁻¹ region would confirm the presence of the conjugated diene system.
C-H stretches and bends: These would provide information about the aliphatic and vinylic C-H bonds in the molecule.
Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C=C stretching modes of the diene, which may be weak in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C≡N (Nitrile) | ||
| C=C (Alkene) | ||
| C-H (sp³) | ||
| C-H (sp²) |
Note: The data in the table above is predictive and would need to be confirmed by experimental results.
Chiroptical Spectroscopy, e.g., Circular Dichroism, for Enantiomeric Excess Determination
If this compound were synthesized as a chiral, non-racemic mixture, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be used to determine the enantiomeric excess (ee) of a sample and, in some cases, can be used to assign the absolute configuration of the stereocenters by comparison with theoretical calculations.
Single-Crystal X-Ray Diffraction for Solid-State Structure Elucidation
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique, if a suitable crystal can be grown, provides precise bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity of all atoms in this compound and provide definitive proof of its stereochemistry, including the geometry of the double bonds and the conformation of the molecule in the solid state.
Theoretical and Computational Studies of 3,3,6 Trimethylhepta 4,6 Dienenitrile
Quantum Mechanical Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure and a host of related properties. These ab initio methods solve the Schrödinger equation, providing a detailed description of electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3,3,6-trimethylhepta-4,6-dienenitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. By using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*), researchers can accurately predict key geometric parameters.
Hypothetical Optimized Ground State Geometry Parameters for this compound (DFT/B3LYP/6-31G)*
This table is a hypothetical representation of results that would be obtained from DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C≡N | 1.15 | |
| C4=C5 | 1.34 | |
| C6=C7 | 1.35 | |
| C3-C4 | 1.51 | |
| C5-C6 | 1.47 | |
| **Bond Angles (°) ** | ||
| C2-C1≡N | 179.5 | |
| C3-C4=C5 | 121.8 | |
| C4=C5-C6 | 124.5 | |
| C5-C6=C7 | 123.2 | |
| Dihedral Angles (°) | ||
| C3-C4-C5-C6 | -145.0 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
For this compound, FMO analysis would map the distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack.
Hypothetical Frontier Molecular Orbital Energies for this compound
This table is a hypothetical representation of results that would be obtained from FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Indicates regions with high electron density, prone to electrophilic attack. |
| LUMO | -0.8 | Indicates regions with low electron density, prone to nucleophilic attack. |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. A conformational analysis of this compound would involve mapping its potential energy surface. This process identifies all possible stable conformers and the energy barriers (transition states) that separate them. By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed map of the molecule's flexibility and preferred shapes can be constructed. This is crucial for understanding how the molecule might interact with other molecules or biological receptors.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the entire pathway of a chemical reaction. For this compound, this could involve studying its synthesis or its potential reactions with other chemical species. Researchers would identify the reactants, products, and any intermediates. Crucially, they would calculate the structure and energy of the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy, which in turn governs the reaction rate.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. For this compound, methods like DFT can be used to compute its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental results to confirm the molecule's structure and identity.
Hypothetical Predicted Spectroscopic Data for this compound
This table is a hypothetical representation of results that would be obtained from spectroscopic calculations.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | 1.2 (s, 6H), 1.8 (s, 3H), 2.1 (s, 3H), 5.5-6.5 (m, 2H) |
| ¹³C NMR | Chemical Shift (δ, ppm) | 25.1, 28.9, 38.4, 118.2, 121.5, 125.8, 135.4, 140.1 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 2245 (C≡N stretch), 1650 (C=C stretch), 2960 (C-H stretch) |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. An MD simulation would model this compound surrounded by solvent molecules (e.g., water or an organic solvent). By calculating the forces between all atoms and solving Newton's equations of motion, MD can simulate the molecule's movement, vibrations, and interactions with its environment. This is particularly useful for understanding how solvents can influence conformational preferences and reaction pathways.
Applications of 3,3,6 Trimethylhepta 4,6 Dienenitrile As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Molecules or Natural Products
The intricate framework of 3,3,6-trimethylhepta-4,6-dienenitrile makes it a promising starting material for the synthesis of various biologically active molecules and natural products. The conjugated diene system is a key feature found in numerous natural products, including terpenoids and polyketides, which are known for their diverse pharmacological activities. The presence of the nitrile group further enhances its synthetic utility, as it can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, which are prevalent in bioactive compounds.
The strategic placement of the methyl groups on the heptadiene backbone could also play a crucial role in directing stereoselective reactions, a critical aspect in the synthesis of chiral natural products. The gem-dimethyl group at the 3-position could provide steric hindrance that influences the approach of reagents, potentially leading to high levels of diastereoselectivity in subsequent transformations.
Role in the Formation of Novel Heterocyclic and Carbocyclic Compounds
The dual functionality of a diene and a nitrile within the same molecule opens up a plethora of possibilities for the construction of diverse ring systems.
Nitrogen-Containing Heterocycles from Nitrile Reactions
The nitrile group is a versatile precursor for a variety of nitrogen-containing heterocycles. Through reactions such as cycloadditions, reductions, and nucleophilic additions, it can be incorporated into rings of various sizes. For instance, [3+2] cycloaddition reactions with azides could yield tetrazoles, a class of compounds with applications in medicinal chemistry. Similarly, reaction with 1,2- or 1,3-dinucleophiles could lead to the formation of five- or six-membered nitrogen-containing rings, respectively.
Carbocyclic Compounds from Diene Reactions
The conjugated diene system in this compound is primed for participation in pericyclic reactions, most notably the Diels-Alder reaction. This powerful [4+2] cycloaddition would allow for the stereocontrolled formation of six-membered carbocyclic rings. By reacting with a variety of dienophiles, a wide array of substituted cyclohexene (B86901) derivatives could be synthesized, which are valuable building blocks in organic synthesis. The substitution pattern on the diene would influence the regioselectivity and stereoselectivity of the cycloaddition, offering a handle for chemists to control the outcome of the reaction.
Polymerization and Materials Science Potential of Dienitrile Monomers
Dienes and nitriles are both functional groups that can participate in polymerization reactions. The presence of both in this compound suggests its potential as a monomer for the synthesis of novel polymers. The diene moiety could undergo addition polymerization, potentially initiated by radical, cationic, or anionic methods, to form a polymer with a hydrocarbon backbone.
The nitrile groups, which would be pendant to the polymer chain, could impart unique properties to the resulting material. For example, the polarity of the nitrile group could enhance properties such as solvent resistance and thermal stability. Furthermore, the nitrile groups could be post-polymerizationally modified to introduce other functionalities, allowing for the fine-tuning of the polymer's properties for specific applications in materials science, such as in the development of specialty elastomers or functional coatings.
Chiral Pool or Auxiliary in Asymmetric Synthesis
Should this compound be available in an enantiomerically pure form, it could serve as a valuable chiral building block, or a "chiral pool" starting material, for the synthesis of enantiomerically pure target molecules. The inherent chirality of the molecule could be transferred through subsequent synthetic steps to create new stereocenters with a high degree of stereocontrol.
Alternatively, the molecule could be designed to function as a chiral auxiliary. In this role, it would be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary would be cleaved and ideally recycled. The steric and electronic properties of the trimethyl-substituted dienitrile system could provide the necessary chiral environment to induce high levels of enantioselectivity in a variety of chemical reactions.
While the full synthetic potential of this compound is yet to be extensively explored and documented, its unique combination of functional groups within a well-defined structural framework marks it as a compound of significant interest for future research in organic synthesis and materials science.
Catalytic Investigations Involving 3,3,6 Trimethylhepta 4,6 Dienenitrile
3,3,6-Trimethylhepta-4,6-dienenitrile as a Substrate in Transition Metal Catalysis, e.g., related to hydroamination of allenes
The 4,6-diene functionality in this compound presents a key site for transition metal-catalyzed reactions. One area of significant interest is the hydroamination of allenes, which are structurally related to the conjugated diene system of the target molecule. Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and is an atom-economical method for synthesizing nitrogen-containing compounds.
Titanium and zirconium amido complexes have been utilized as precatalysts in the intermolecular hydroamination of oxygen-substituted allenes. rsc.org For instance, the reaction of 2,6-dimethylaniline (B139824) with certain oxygen-substituted allenes, catalyzed by a bis(amidate)bis(amido)titanium(IV) complex, exclusively yields the ketimine regioisomer. rsc.org This selectivity offers a pathway to N,O-chelated zirconium and titanium amido complexes, which themselves can act as cyclohydroamination precatalysts. rsc.org
Furthermore, a Cope-type hydroamination of allenes with hydroxylamines has been shown to produce ketonitrones and ketoximes. organic-chemistry.org This reaction proceeds through a concerted, five-membered transition state and is influenced by steric interactions, which would be a significant factor with a sterically hindered substrate like this compound. organic-chemistry.org
Another relevant transformation is the copper-catalyzed hydrocyanation of allenes, which leads to the formation of β,γ-unsaturated nitriles. beilstein-journals.orgnih.gov This process, involving hydroalumination followed by allylation, is highly regioselective and can be used to create α-all-carbon quaternary centers, a structural feature already present in this compound. beilstein-journals.orgnih.gov The high yields and stereoselectivity of this reaction with various substituted allenes suggest that the dienonitrile could potentially undergo analogous transformations. beilstein-journals.orgnih.gov
Table 1: Examples of Catalytic Reactions of Allenes Relevant to this compound
| Reaction | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Intermolecular Hydroamination | Bis(amidate)bis(amido)titanium(IV) complex | Ketimine | rsc.org |
| Cope-Type Hydroamination | None (thermal) | Ketonitrones/Ketoximes | organic-chemistry.org |
Potential as a Ligand Scaffold in Homogeneous Catalysis
The nitrile group and the diene system of this compound offer potential coordination sites for transition metals, suggesting its possible application as a ligand in homogeneous catalysis. The development of novel ligands is crucial for advancing transition-metal-catalyzed photoreactions and other catalytic processes. eurekalert.orgsciencedaily.com
Isonitriles, which are isomers of nitriles, are known to be effective ligands in metal catalysis due to their strong σ-donating properties. researchgate.net They can act as either innocent or non-innocent ligands, participating in the catalytic cycle in various ways. researchgate.net While nitriles are generally weaker ligands than isonitriles, the conjugated system in this compound could enhance its coordinating ability.
Redox-active ligands, which can accept and donate electrons during a catalytic cycle, are of growing interest. nih.gov The conjugated diene-nitrile system in the target molecule could potentially exhibit redox activity, making it a candidate for this type of ligand design. Furthermore, the steric bulk provided by the trimethyl and gem-dimethyl groups could be advantageous in creating a specific coordination environment around a metal center, influencing the selectivity of catalytic reactions. researchgate.netrsc.org
Role in Organocatalytic Transformations
Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based catalysis. The functional groups in this compound suggest its potential to participate in various organocatalytic transformations.
For instance, the unsaturated system of the dienonitrile could be a substrate in enantioselective organocatalytic reactions. A photochemical organocatalytic strategy has been developed for the direct enantioselective β-benzylation of α,β-unsaturated aldehydes, which proceeds through a Michael-type addition. nih.gov The diene system in this compound could potentially undergo similar conjugate additions.
The field of regiodivergent organocatalytic reactions, where the catalyst controls the regioselectivity of a reaction, is also relevant. mdpi.com Different organocatalysts can direct a reaction to yield different constitutional isomers from the same starting material. mdpi.com Given the multiple reactive sites in this compound, organocatalysis could provide a means to selectively functionalize the molecule.
Furthermore, domino reactions, such as the domino Michael/Henry protocol, allow for the construction of complex cyclic molecules with multiple stereocenters in a single step. mdpi.com The dienonitrile could potentially be a substrate in such cascade reactions, leading to the formation of highly functionalized products. The development of asymmetric organocatalysis has been a significant advancement, with catalysts like imidazolidinones being used in Diels-Alder reactions to achieve high enantioselectivity. youtube.com
Development of Novel Catalytic Systems Utilizing Dienonitrile Derivatives
The unique structure of this compound makes it a potential building block for the development of novel catalytic systems. Catalyst-driven scaffold diversity is a concept where a common reactive intermediate can be transformed into different molecular scaffolds depending on the catalyst used. researchgate.net Dienonitrile derivatives could serve as precursors to such versatile intermediates.
The design of new catalyst scaffolds is a key area of research, with applications ranging from bioorthogonal catalysis to industrial processes. nih.gov The functional handles on this compound could be modified to incorporate catalytically active moieties or to attach the molecule to a solid support. The development of novel aluminosilicate (B74896) catalysts fabricated via 3D printing for biodiesel production highlights the innovation in catalyst design. mdpi.com
Future Research Directions and Translational Perspectives
Integration of Artificial Intelligence and Machine Learning in Dienitrile Chemistry Research
Exploration of Dienitrile Reactivity in Unconventional Media
Investigating the reactivity of 3,3,6-Trimethylhepta-4,6-dienenitrile in unconventional media, such as ionic liquids, deep eutectic solvents, or supercritical fluids, could unlock novel reaction pathways and product selectivities. These solvent systems can offer advantages in terms of recyclability, enhanced reaction rates, and improved safety profiles compared to traditional organic solvents.
Design of Next-Generation Dienitrile-Based Materials
The presence of both nitrile and conjugated diene functionalities in this compound suggests its potential as a monomer for the synthesis of advanced polymers. Research could focus on its polymerization and copolymerization to create materials with tailored thermal, mechanical, and optical properties. The nitrile groups could also serve as sites for post-polymerization modification, allowing for the introduction of other functional groups.
Interdisciplinary Research Opportunities for Dienitrile Compounds
The unique structural features of this compound could make it a target for interdisciplinary research. In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions. In agrochemistry, novel dienitriles could be explored as potential herbicides or pesticides. The conjugated diene system might also impart interesting photophysical properties, opening avenues for its use in materials science and optoelectronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
